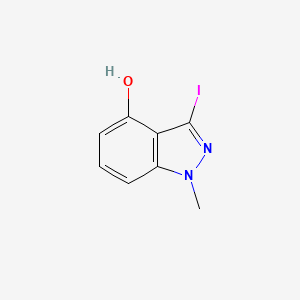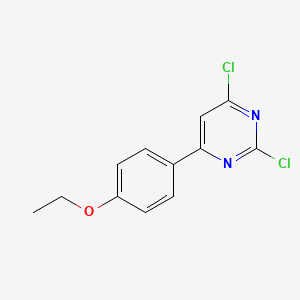
3-Iodo-1-methyl-1H-indazol-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-1-methyl-1H-indazol-4-ol: is a heterocyclic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. This particular compound is characterized by the presence of an iodine atom at the third position, a methyl group at the first position, and a hydroxyl group at the fourth position of the indazole ring. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-Iodo-1-methyl-1H-indazol-4-ol can be achieved through several methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common approach involves the use of iodine-mediated intramolecular aryl and sp3 C–H amination . This method typically employs iodine as a catalyst and involves the formation of C–N bonds under oxidative conditions.
Industrial Production Methods:
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
3-Iodo-1-methyl-1H-indazol-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the third position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl group at the fourth position can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to modify the indazole ring or the substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed:
Substitution Products: Various substituted indazoles depending on the nucleophile used.
Oxidation Products: Ketones or aldehydes derived from the hydroxyl group.
Reduction Products: Reduced forms of the indazole ring or modified substituents.
科学的研究の応用
Chemistry:
3-Iodo-1-methyl-1H-indazol-4-ol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel chemical entities.
Biology:
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of therapeutic agents.
Medicine:
The compound has shown promise in medicinal chemistry for its potential anti-inflammatory, anticancer, and antimicrobial activities. Researchers are investigating its mechanism of action and therapeutic potential in various disease models.
Industry:
In the industrial sector, this compound is used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
作用機序
The mechanism of action of 3-Iodo-1-methyl-1H-indazol-4-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
類似化合物との比較
1H-Indazole: A basic indazole structure without any substituents.
3-Iodo-1H-indazole: Similar to 3-Iodo-1-methyl-1H-indazol-4-ol but lacks the methyl and hydroxyl groups.
1-Methyl-1H-indazole: Contains a methyl group at the first position but lacks the iodine and hydroxyl groups.
Uniqueness:
This compound is unique due to the combination of the iodine atom, methyl group, and hydroxyl group on the indazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
1823931-40-3 |
|---|---|
分子式 |
C8H7IN2O |
分子量 |
274.06 g/mol |
IUPAC名 |
3-iodo-1-methylindazol-4-ol |
InChI |
InChI=1S/C8H7IN2O/c1-11-5-3-2-4-6(12)7(5)8(9)10-11/h2-4,12H,1H3 |
InChIキー |
UXEJFUKPTZIFAR-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C(=CC=C2)O)C(=N1)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-{[(Tert-butoxy)carbonyl]amino}-2-(oxepan-4-yl)acetic acid](/img/structure/B11850475.png)
![benzyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B11850477.png)

![2-[(4E)-6-(trimethylsilylmethyl)hepta-4,6-dienyl]cyclopentan-1-one](/img/structure/B11850499.png)



![3-(1H-Indol-4-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B11850529.png)
![2-(3-Allyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetic acid](/img/structure/B11850532.png)


